2,2-Difluoropropane (R-227ea) has been investigated as a potential replacement for traditional refrigerants like hydrofluorocarbons (HFCs) due to its favorable environmental properties. It has a very low global warming potential (GWP) of 1.0, significantly lower than many commonly used HFCs, making it attractive for reducing greenhouse gas emissions in refrigeration and air conditioning systems []. Research is ongoing to evaluate its performance and efficiency in various cooling applications [].
2,2-Difluoropropane is being explored as a potential contrast agent for magnetic resonance imaging (MRI). Unlike traditional contrast agents containing gadolinium, which can have potential side effects, 2,2-Difluoropropane is non-gadolinium based and may offer improved safety profiles, particularly for patients with kidney function concerns [, ]. Further research is needed to fully establish its efficacy and safety in clinical settings.
,2-Difluoropropane is also being investigated for other potential scientific applications. These include:
2,2-Difluoropropane is a fluorinated hydrocarbon with the molecular formula C₃H₆F₂. It consists of three carbon atoms, six hydrogen atoms, and two fluorine atoms, resulting in a molecular weight of approximately 80.08 g/mol. The compound is characterized by its structural formula, which can be represented in SMILES notation as CC(C)(F)F and has an InChIKey of YZXSQDNPKVBDOG-UHFFFAOYSA-N. This compound is also known by other names such as dimethyldifluoromethane and is classified under various chemical databases including PubChem and NIST .
The detailed thermodynamic properties and reaction pathways are documented in various chemical literature sources .
Several methods exist for synthesizing 2,2-difluoropropane:
These methods are widely discussed in organic chemistry literature and industrial applications .
2,2-Difluoropropane finds applications in various fields:
The versatility of 2,2-difluoropropane makes it valuable in both industrial and laboratory settings .
Several compounds share structural similarities with 2,2-difluoropropane. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Propane | C₃H₈ | Non-fluorinated hydrocarbon |
1,1-Difluoroethane | C₂H₄F₂ | Contains two fluorine atoms on the same carbon |
1,1-Difluoropropane | C₃H₆F₂ | Similar structure but different fluorine placement |
1,3-Difluoropropane | C₃H₆F₂ | Different positional isomer with unique properties |
Uniqueness of 2,2-Difluoropropane:
The International Union of Pure and Applied Chemistry name for this compound is 2,2-difluoropropane [1] [2]. This systematic nomenclature follows standard IUPAC conventions for naming halogenated alkanes, where the base name "propane" indicates a three-carbon saturated hydrocarbon chain, and the prefix "2,2-difluoro-" specifies that two fluorine atoms are attached to the second carbon atom of the propane backbone [3] [4].
The IUPAC nomenclature system provides a standardized method for naming organic compounds that ensures universal recognition and understanding within the scientific community [1]. In the case of 2,2-difluoropropane, the numerical locants "2,2-" indicate that both fluorine substituents are positioned on the second carbon atom of the three-carbon propane chain [2] [5]. This positioning creates a geminal difluoride structure, where both halogen atoms are bonded to the same carbon center [1] [3].
The systematic name construction follows the hierarchical naming principles established by IUPAC, beginning with the identification of the longest carbon chain as the parent hydrocarbon, followed by the designation of substituent positions and types [2] [4]. The molecular formula C₃H₆F₂ corresponds directly to this systematic nomenclature, confirming the presence of three carbon atoms, six hydrogen atoms, and two fluorine atoms [1] [5].
2,2-Difluoropropane is known by several alternative names and synonyms in chemical literature and commercial applications [2] [6] [7]. The most commonly used synonym is dimethyldifluoromethane, which describes the compound's structure as a difluoromethane unit with two methyl groups attached [4] [6] [8].
The compound is also referred to by its systematic Chemical Abstracts Service name "Propane, 2,2-difluoro-" [2] [4] [8]. This nomenclature format, commonly used in chemical databases and indexing systems, places the parent compound name first followed by the substituent description [1] [2].
In refrigeration and industrial applications, 2,2-difluoropropane is designated by several refrigerant codes including R-272ca, FC-272ca, and HFC-272ca [6] [7] [9]. These alphanumeric codes follow established conventions for identifying refrigerant compounds, where the letters indicate the chemical class and the numbers specify the molecular composition [7] [9].
Additional synonyms found in chemical literature include acetone fluoride and isopropylidene difluoride [6] [10]. The molecular formula notation (CH₃)₂CF₂ is frequently used as a shorthand representation of the compound's structure [2] [3] [5]. Other documented names include 2,2-difluoropopane, representing a variant spelling, and various commercial trade names used by different manufacturers [6] [7].
Name Type | Name |
---|---|
IUPAC Name | 2,2-difluoropropane |
Common Name | Dimethyldifluoromethane |
Systematic Name | Propane, 2,2-difluoro- |
Refrigerant Code | R-272ca / FC-272ca / HFC-272ca |
Chemical Formula Notation | (CH₃)₂CF₂ |
Other Names | Acetone fluoride; Isopropylidene difluoride |
2,2-Difluoropropane belongs to the broad class of halogenated hydrocarbons, specifically categorized as a fluorinated alkane or fluoroalkane [11] [12] [13]. Halogenated hydrocarbons are organic compounds consisting of carbon-carbon, carbon-hydrogen, and carbon-halogen bonds, where the halogen atoms replace hydrogen atoms in the parent hydrocarbon structure [11] [14].
Within the classification system of halogenated hydrocarbons, 2,2-difluoropropane is further subcategorized based on several structural criteria [11] [15]. According to the nature of the hydrocarbon fragment, it is classified as a halogenated alkane since it is derived from propane, a saturated aliphatic hydrocarbon [11] [15]. Based on the number of halogen atoms present, it falls under the dihalogenated compounds category, specifically as a difluorinated derivative [11] [13].
The compound is also classified within the organofluorine chemistry framework as a member of the fluoroalkanes subcategory [12] [13] [16]. Fluoroalkanes are characterized by the replacement of hydrogen atoms in alkanes with fluorine atoms, resulting in compounds with significantly altered physical and chemical properties compared to their parent hydrocarbons [12] [13].
More specifically, 2,2-difluoropropane is categorized as a hydrofluorocarbon (HFC), a class of compounds that contain only hydrogen, carbon, and fluorine atoms [17] [18]. Hydrofluorocarbons represent an important subclass of organofluorine compounds that have gained prominence as replacements for ozone-depleting substances in various industrial applications [12] [18].
From a structural classification perspective, 2,2-difluoropropane can be characterized as a geminal difluoride, where both fluorine atoms are bonded to the same carbon atom [1] [5]. This structural arrangement distinguishes it from vicinal difluorides, where fluorine atoms are attached to adjacent carbon atoms [11] [15].
2,2-Difluoropropane is uniquely identified by several standard chemical identifiers and registry numbers that facilitate its recognition across different databases and regulatory systems [2] [4] [8]. The Chemical Abstracts Service Registry Number (CAS RN) is 420-45-1, which serves as the primary unique identifier for this compound in chemical literature and commercial applications [2] [4] [8].
The compound's PubChem Compound Identifier (CID) is 67895, providing access to comprehensive chemical information within the National Center for Biotechnology Information database system [2]. The ChemSpider identification number is 61212, linking to additional chemical data and properties within the Royal Society of Chemistry's chemical database [3] [5].
Structural identifiers include the IUPAC International Chemical Identifier (InChI): InChI=1S/C₃H₆F₂/c1-3(2,4)5/h1-2H3 [1] [2] [4]. The corresponding InChI Key is YZXSQDNPKVBDOG-UHFFFAOYSA-N, providing a fixed-length encrypted representation of the molecular structure [1] [2] [5].
The Simplified Molecular Input Line Entry System (SMILES) notation for 2,2-difluoropropane is CC(C)(F)F, which represents the compound's connectivity and stereochemistry in a linear text format [2] [3] [5]. This notation system enables computational chemistry applications and database searching [5].
Additional registry information includes the Molecular Design Limited (MDL) number MFCD00039267, used in chemical inventory systems [6] [5] [10]. The compound is also assigned the DSSTox Substance Identifier DTXSID60870529 within the Distributed Structure-Searchable Toxicity database [2] [19].
Identifier Type | Value |
---|---|
CAS Registry Number | 420-45-1 |
PubChem CID | 67895 |
ChemSpider ID | 61212 |
IUPAC InChI | InChI=1S/C₃H₆F₂/c1-3(2,4)5/h1-2H3 |
IUPAC InChI Key | YZXSQDNPKVBDOG-UHFFFAOYSA-N |
SMILES | CC(C)(F)F |
Molecular Formula | C₃H₆F₂ |
Molecular Weight (g/mol) | 80.08 |
MDL Number | MFCD00039267 |
DTXSID (DSSTox) | DTXSID60870529 |
Nikkaji Number | J110.643K |
Wikidata ID | Q81978223 |
2,2-Difluoropropane exhibits the molecular formula C₃H₆F₂ with a molecular weight of 80.08 g/mol [1] [2]. The compound is systematically named as propane, 2,2-difluoro-, reflecting its structural derivation from propane through the substitution of two hydrogen atoms with fluorine atoms at the second carbon position [1] [2]. The monoisotopic mass of the molecule is 80.043757 u [3], indicating the contribution of the most abundant isotopes to its mass spectrometric profile.
The International Union of Pure and Applied Chemistry standard International Chemical Identifier for 2,2-difluoropropane is InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3, with the corresponding InChI Key being YZXSQDNPKVBDOG-UHFFFAOYSA-N [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is CC(C)(F)F [1], providing a standardized notation for chemical database searches and computational applications.
The molecular structure of 2,2-difluoropropane is characterized by a central carbon atom bearing two fluorine substituents and two methyl groups, resulting in C₂ᵥ point group symmetry [4]. This symmetry arises from the presence of a two-fold rotation axis passing through the central carbon atom and perpendicular to the plane containing the two fluorine atoms.
The compound adopts a tetrahedral geometry around the central carbon atom, with the fluorine atoms occupying adjacent positions. The molecular architecture is fundamentally different from its parent hydrocarbon propane due to the significant electronic effects introduced by the highly electronegative fluorine atoms [5]. The presence of these fluorine substituents creates a substantial dipole moment of 2.40 ± 0.02 Debye [4], indicating considerable charge separation within the molecule.
Quantum chemical calculations reveal that the central carbon atom in 2,2-difluoropropane carries a significantly positive charge of 1.071 atomic units, compared to 0.0949 atomic units for the corresponding carbon in propane [5]. This dramatic increase in positive charge results from the electron-withdrawing effect of the fluorine atoms, which possess high electronegativity.
High-level quantum chemical calculations using the CCSD(T)/cc-pwCVQZ method provide precise structural parameters for 2,2-difluoropropane [5]. The carbon-carbon bond length measures 1.5143 Å, representing a significant contraction compared to the C-C bond length in propane (1.522 Å) [5]. This shortening results from the increased positive charge on the central carbon atom, which reduces the atomic radius and strengthens the carbon-carbon bonds.
The carbon-fluorine bond length is determined to be 1.3691 Å [5], which is notably shorter than the C-F bond length in methyl fluoride (1.383 Å) [5]. This contraction is attributed to the enhanced ionic character of the C-F bonds in 2,2-difluoropropane, arising from the large charge separation between the highly positive central carbon and the electronegative fluorine atoms.
Carbon-hydrogen bond lengths in the methyl groups measure 1.0873 Å [5], showing minimal variation from typical C-H bond lengths in saturated hydrocarbons. However, subtle differences exist between the symmetric and asymmetric hydrogen positions due to the molecular environment created by the fluorine substituents.
The carbon-carbon-carbon bond angle in 2,2-difluoropropane is 115.89° [5], representing a substantial widening compared to the corresponding angle in propane (112.0°) [5]. This angular expansion compensates for the shorter C-C bond lengths, maintaining approximately equivalent non-bonded distances between hydrogen atoms on different methyl groups: 2.635 Å in 2,2-difluoropropane versus 2.593 Å in propane [5].
The fluorine-carbon-fluorine bond angle measures 105.75° [5], deviating from the ideal tetrahedral angle due to the specific electronic environment and steric considerations. The hydrogen-carbon-hydrogen bond angles within the methyl groups are 109.32° [5], closely approaching the ideal tetrahedral angle but showing slight distortions due to the influence of the adjacent fluorine atoms.
The conformational behavior of 2,2-difluoropropane is governed by the internal rotation of the methyl groups around the C-C bonds. The molecule exhibits characteristics typical of two-top internal rotors, where both methyl groups can undergo independent rotational motion. The rotational barrier for methyl group rotation is influenced by the electronic effects of the fluorine substituents, which create an asymmetric potential energy surface.
The equilibrium conformation of 2,2-difluoropropane adopts a staggered arrangement of the methyl groups relative to the central CF₂ unit, minimizing steric interactions and optimizing hyperconjugative stabilization. The presence of fluorine atoms significantly alters the conformational preferences compared to the parent propane molecule, as the C-F bonds participate in different types of orbital interactions than C-H bonds.
Quantum mechanical calculations indicate that the preferred conformational states are characterized by specific dihedral angles that maximize favorable σ(C-H) → σ*(C-F) hyperconjugative interactions while minimizing repulsive interactions between the methyl groups and the fluorine atoms. The conformational energy differences are relatively small, suggesting that multiple conformational states may be populated at ambient temperatures.
2,2-Difluoropropane exists as a colorless gas under standard ambient conditions [6] [7]. The compound exhibits a boiling point of -0.4°C to -1.0°C [8] [7] [9], indicating its volatility at room temperature. The melting point is -104.8°C [8] [7], demonstrating the compound's tendency to remain in the liquid or gaseous state under most terrestrial conditions.
The density of liquid 2,2-difluoropropane is 0.92 g/cm³ at 20°C [7], representing a moderate increase compared to hydrocarbon analogues due to the presence of the heavy fluorine atoms. The refractive index of 1.2880 [10] reflects the compound's optical properties and is consistent with the presence of C-F bonds, which contribute to the molecular polarizability.
The vapor pressure of 2,2-difluoropropane is estimated to be approximately 2000 mmHg at 25°C [11], indicating extremely high volatility and the propensity for the compound to exist predominantly in the gas phase under atmospheric conditions. This high vapor pressure is consistent with the compound's low boiling point and suggests rapid evaporation from liquid surfaces.
The estimated water solubility of 2,2-difluoropropane is 262 mg/L at 25°C [11], indicating moderate hydrophilicity despite the presence of fluorine atoms. The octanol-water partition coefficient (log Kow) is estimated to be 2.29 [11], suggesting moderate lipophilicity and potential for bioaccumulation in fatty tissues.
The standard enthalpy of formation for 2,2-difluoropropane is -543.00 ± 13.00 kJ/mol [4], indicating that the compound is thermodynamically more stable than its constituent elements. This substantial negative value reflects the strong C-F bonds and the overall stability of the fluorinated structure compared to the hypothetical formation from graphite, hydrogen gas, and fluorine gas.
The heat capacity of 2,2-difluoropropane varies with temperature, exhibiting values of 81.39 J/(mol·K) at 298 K, increasing to 94.80 J/(mol·K) at 313 K, 101.04 J/(mol·K) at 338 K, and 106.98 J/(mol·K) at 363 K [12]. This temperature dependence reflects the increasing accessibility of vibrational modes as thermal energy increases, with particular contributions from the C-F stretching and bending modes.
The enthalpy of vaporization is calculated to be 19.34 kJ/mol [12], indicating the energy required to convert the liquid to vapor at the boiling point. This relatively low value is consistent with the compound's high volatility and low boiling point, suggesting weak intermolecular forces in the liquid state.
Critical properties include a critical temperature of 414.18 K and a critical pressure of 4021.02 kPa [12]. These values define the conditions above which distinct liquid and vapor phases cannot coexist, providing important information for industrial applications and process design considerations.
The thermodynamic stability of 2,2-difluoropropane is enhanced by 5.9-7.3 kcal/mol compared to its structural isomer 1,1-difluoropropane , primarily due to reduced steric strain in the 2,2-difluoro configuration. This stability difference has significant implications for synthetic pathways and equilibrium distributions in chemical reactions involving difluoropropane isomers.
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Formula | C₃H₆F₂ | - | PubChem, NIST WebBook [1] [2] |
Molecular Weight | 80.08 | g/mol | PubChem, NIST WebBook [1] [2] |
Boiling Point | -0.4 to -1.0 | °C | CAS Common Chemistry, NIST WebBook [8] [7] [9] |
Melting Point | -104.8 | °C | CAS Common Chemistry, PhysProp [8] [7] |
Density | 0.92 | g/cm³ | CAS Common Chemistry, Henne (1937) [7] |
Physical State | Colorless Gas | - | Apollo Scientific MSDS [6] |
Vapor Pressure (25°C) | 2000 (estimated) | mmHg | EPA Estimation [11] |
Refractive Index | 1.2880 | - | ChemicalBook [10] |
Dipole Moment | 2.40 ± 0.02 | Debye | Durig et al. (1981) [4] |
Parameter | Value | Unit | Method | Reference |
---|---|---|---|---|
C-C Bond Length | 1.5143 | Å | CCSD(T)/cc-pwCVQZ | Demaison et al. (2024) [5] |
C-F Bond Length | 1.3691 | Å | CCSD(T)/cc-pwCVQZ | Demaison et al. (2024) [5] |
C-H Bond Length | 1.0873 | Å | CCSD(T)/cc-pwCVQZ | Demaison et al. (2024) [5] |
C-C-C Bond Angle | 115.89 | ° | CCSD(T)/cc-pwCVQZ | Demaison et al. (2024) [5] |
F-C-F Bond Angle | 105.75 | ° | CCSD(T)/cc-pwCVQZ | Demaison et al. (2024) [5] |
H-C-H Bond Angle | 109.32 | ° | CCSD(T)/cc-pwCVQZ | Demaison et al. (2024) [5] |
Point Group Symmetry | C₂ᵥ | - | Theoretical | NIST CCCBDB [4] |
Property | Value | Unit | Method/Source |
---|---|---|---|
Heat of Formation | -543.00 ± 13.00 | kJ/mol | NIST WebBook [4] |
Heat Capacity (298 K) | 81.39 | J/(mol·K) | Joback Calculated [12] |
Heat Capacity (313 K) | 94.80 | J/(mol·K) | Joback Calculated [12] |
Heat Capacity (338 K) | 101.04 | J/(mol·K) | Joback Calculated [12] |
Heat Capacity (363 K) | 106.98 | J/(mol·K) | Joback Calculated [12] |
Heat of Vaporization | 19.34 | kJ/mol | Joback Calculated [12] |
Critical Temperature | 414.18 | K | Joback Calculated [12] |
Critical Pressure | 4021.02 | kPa | Joback Calculated [12] |